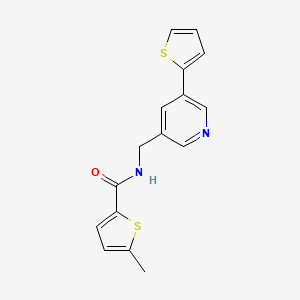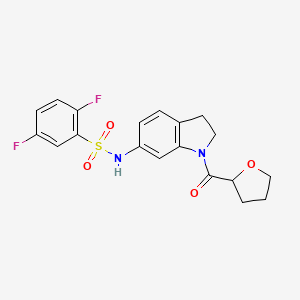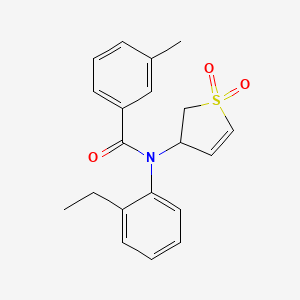
3-hydroxy-N-(2-hydroxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-hydroxy-N-(2-hydroxypropyl)benzamide” is a chemical compound with the CAS Number: 1157066-10-8 . It has a molecular weight of 195.22 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of benzamide derivatives, which includes “this compound”, can be achieved through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular formula of “this compound” is C10H13NO3 . The average mass is 179.216 Da and the monoisotopic mass is 179.094635 Da .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Antibacterial Activity
One significant area of research involves the synthesis of N-(3-Hydroxy-2-pyridyl)benzamides and their evaluation for antibacterial activity. For instance, Mobinikhaledi et al. (2006) synthesized derivatives under weak basic conditions and tested their microbiological activity against various bacteria. Certain derivatives showed active antibacterial properties, highlighting their potential as therapeutic agents against specific bacterial infections (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).
Role in Enzyme Inhibition
Another critical application is in the inhibition of specific enzymes. Purnell and Whish (1980) discovered that benzamides substituted in the 3-position were potent inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase. This discovery opens pathways for the development of therapeutic agents targeting diseases related to DNA repair mechanisms (Purnell & Whish, 1980).
Antioxidant Properties and Tissue Repair
In the context of tissue damage and repair, 3-amino benzamide, a poly(adenosine diphosphate-ribose) polymerase inhibitor, has been studied for its efficacy in preventing esophageal damage and stricture-formation development after caustic injuries. Guven et al. (2008) demonstrated its effectiveness in reducing tissue damage and enhancing antioxidant enzyme activity in an experimental model, suggesting its potential for therapeutic applications in tissue repair processes (Guven, Demirbağ, Uysal, Topal, Erdoğan, Korkmaz, & Ozturk, 2008).
Photocatalytic Activity
The photocatalytic activity of certain benzamide derivatives, when combined with materials like Cu2O/TiO2, Bi2O3/TiO2, and ZnMn2O4/TiO2, has been explored for potential applications in water decontamination technology. This research indicates the ability of these compounds to induce oxidation processes under visible light, showcasing their utility in environmental remediation efforts (Bessekhouad, Robert, & Weber, 2005).
Safety and Hazards
Future Directions
While specific future directions for “3-hydroxy-N-(2-hydroxypropyl)benzamide” are not mentioned in the available resources, benzamides, in general, are of considerable importance due to their wide usage in various industries . They are used as intermediate products in the synthesis of therapeutic agents and are also used in the pharmaceutical, paper, and plastic industries . Therefore, research into new synthetic methods for this type of compounds can be of considerable importance .
properties
IUPAC Name |
3-hydroxy-N-(2-hydroxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(12)6-11-10(14)8-3-2-4-9(13)5-8/h2-5,7,12-13H,6H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTESVMSPZJQAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Acetyl-2'-(3,4-dimethylphenyl)-7'-ethoxy-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2665508.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea](/img/structure/B2665509.png)
![6-Ethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2665511.png)
![2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2665517.png)
![(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyrrolidine-2-carboxamide](/img/structure/B2665518.png)
![2-Chloro-6-nitrobenzo[d]oxazole](/img/structure/B2665520.png)
![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2665521.png)
![[3-(2-Azabicyclo[3.2.0]heptan-1-yl)piperidin-1-yl]-(1-methylcyclopropyl)methanone](/img/structure/B2665523.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665525.png)


